

An In-depth Technical Guide to 2-(3,4-Dichlorobenzoyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(3,4-Dichlorobenzoyl)benzoic acid

Cat. No.: B023852

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CAS Number: 52187-03-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorobenzoyl)benzoic acid is a halogenated aromatic ketone and carboxylic acid derivative. This compound serves as a crucial starting material and intermediate in the synthesis of various heterocyclic compounds, notably hydrazone derivatives, which have garnered significant interest in medicinal chemistry. Research has indicated that derivatives of **2-(3,4-Dichlorobenzoyl)benzoic acid** exhibit promising biological activities, including antimicrobial and potential anti-epileptic properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and the biological activities of its derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of **2-(3,4-Dichlorobenzoyl)benzoic acid** is presented in the table below. It is important to note that while some data are readily available from various chemical suppliers and databases, experimental data for properties such as boiling point and specific solubility are not extensively reported in the available literature.

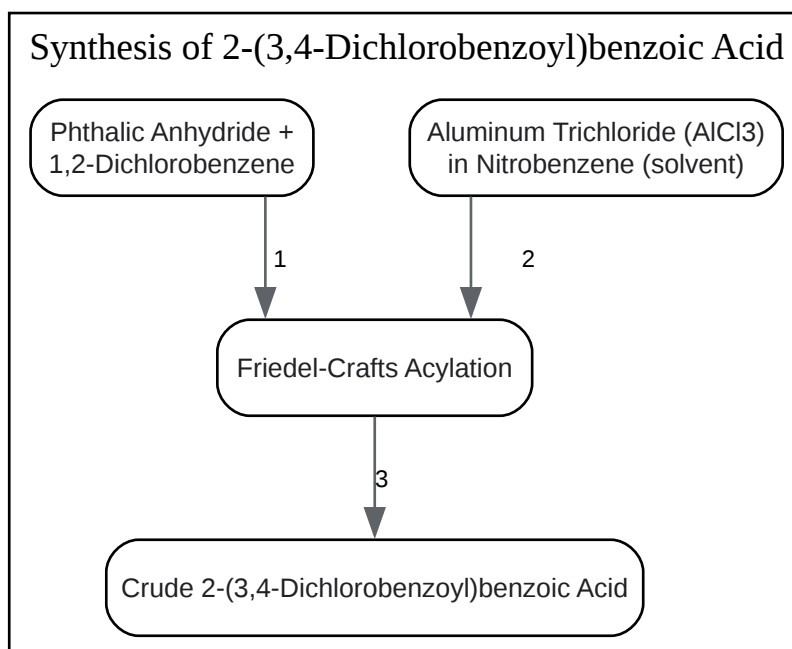
Property	Value	Reference
CAS Number	52187-03-8	[1]
Molecular Formula	C ₁₄ H ₈ Cl ₂ O ₃	[1]
Molecular Weight	295.12 g/mol	[1]
Appearance	Solid powder	[2]
Melting Point	185-190 °C	[2]
Boiling Point	Data not available	
Solubility	Data not available for specific solvents. General guidance suggests it is likely soluble in polar organic solvents.	
IUPAC Name	2-(3,4-dichlorobenzoyl)benzoic acid	[3]
InChI Key	ASSUNYJRBMKLBJ-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC=C(C(=C1)C(=O)C2=C C(=C(C=C2)Cl)Cl)C(=O)O	[3]

Synthesis and Purification

The primary synthetic route to **2-(3,4-Dichlorobenzoyl)benzoic acid** is through a Friedel-Crafts acylation reaction. This involves the reaction of phthalic anhydride with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum trichloride.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-(3,4-Dichlorobenzoyl)benzoic acid**.



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Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid

The following is a generalized experimental protocol based on literature descriptions.[4][5]

Researchers should optimize these conditions for their specific laboratory setup.

Materials:

- Phthalic anhydride
- 1,2-Dichlorobenzene
- Anhydrous aluminum trichloride (AlCl_3)
- Nitrobenzene (solvent)
- Hydrochloric acid (HCl), concentrated

- Water
- Appropriate glassware for reflux and workup

Procedure:

- In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve phthalic anhydride and 1,2-dichlorobenzene in nitrobenzene.
- Carefully and portion-wise, add anhydrous aluminum trichloride to the stirred solution. The reaction is exothermic and should be controlled.
- Heat the reaction mixture under reflux for several hours. The exact temperature and duration should be optimized and monitored (e.g., by TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- The crude product will precipitate. Isolate the solid by vacuum filtration.
- Wash the crude product with water to remove any remaining acid and inorganic salts.

Experimental Protocol: Purification

The crude **2-(3,4-Dichlorobenzoyl)benzoic acid** can be purified by recrystallization.

Materials:

- Crude **2-(3,4-Dichlorobenzoyl)benzoic acid**
- Ethanol
- Water

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.

- If insoluble impurities are present, perform a hot filtration.
- To the hot ethanolic solution, add hot water dropwise until the solution becomes turbid.
- Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
- Dry the crystals under vacuum.

Analytical Characterization

While specific spectra for **2-(3,4-Dichlorobenzoyl)benzoic acid** (CAS 52187-03-8) are not readily available in the searched literature, the following are the expected characteristic signals based on its structure and data from analogous compounds.

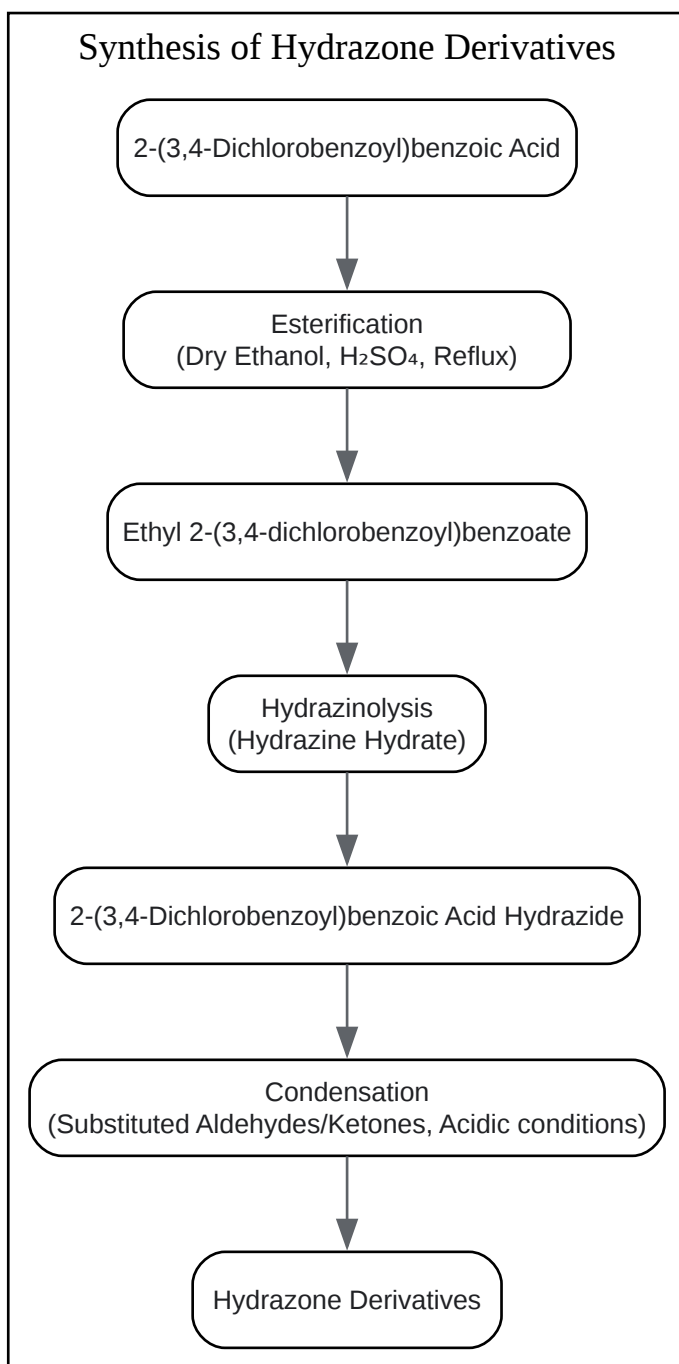
- ^1H NMR: Aromatic protons would be expected in the range of 7.0-8.5 ppm. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
- ^{13}C NMR: Aromatic carbons would be expected in the range of 120-140 ppm. The carbonyl carbons of the ketone and carboxylic acid would appear at lower fields, typically >165 ppm.
- FTIR (cm^{-1}): A broad O-H stretch for the carboxylic acid is expected around 2500-3300 cm^{-1} . A sharp C=O stretch for the ketone and carboxylic acid should appear around 1680-1720 cm^{-1} . C-Cl stretches are expected in the fingerprint region.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (295.12 g/mol), with a characteristic isotopic pattern for the two chlorine atoms. Predicted m/z values for common adducts include $[\text{M}+\text{H}]^+$ at 294.99233 and $[\text{M}-\text{H}]^-$ at 292.97777.^[6]

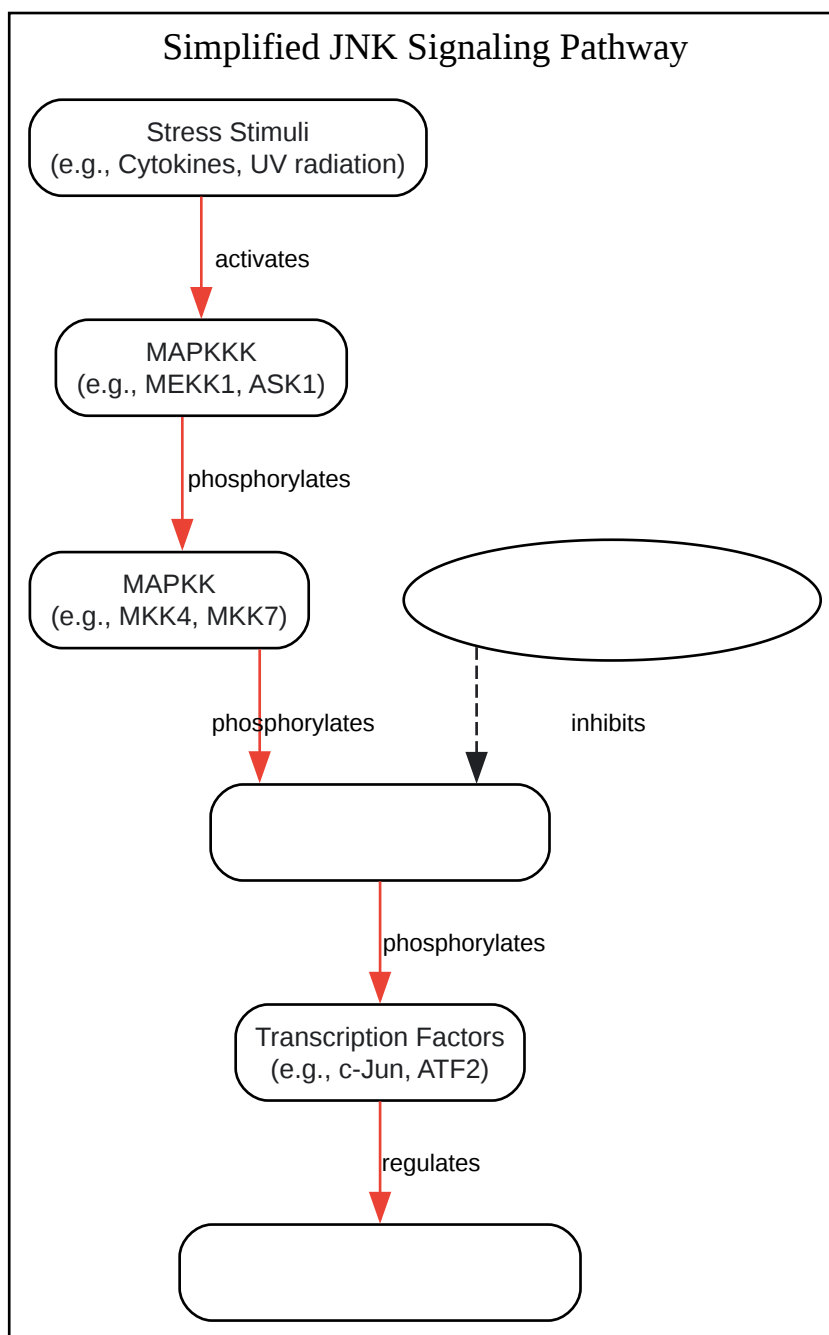
Biological Activities of Derivatives

2-(3,4-Dichlorobenzoyl)benzoic acid is a key precursor for the synthesis of hydrazone derivatives, which have shown notable biological activities.

Synthesis of Hydrazone Derivatives

The synthesis involves a multi-step process starting from **2-(3,4-Dichlorobenzoyl)benzoic acid**.^[5]





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3,4-Dichlorobenzoyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023852#2-3-4-dichlorobenzoyl-benzoic-acid-cas-number-52187-03-8]

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